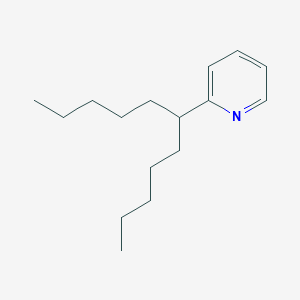

4-Methylcycloheptanone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methylcycloheptanone: serves as a versatile intermediate in organic synthesis. Its ketone group can undergo various chemical reactions, such as reduction, condensation, and nucleophilic addition, making it valuable for constructing complex organic molecules. For instance, it can be used to synthesize semicarbazones , which are useful in characterizing ketones and aldehydes .

Safety and Hazards

Propiedades

IUPAC Name |

4-methylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVNSHRGPVHBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280873 | |

| Record name | 4-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5452-36-8 | |

| Record name | 4-Methylcycloheptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcycloheptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylcycloheptanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV82F64ZD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the solvolysis of compounds like 4-methylcyclohexylidenemethyl triflate?

A1: Solvolysis reactions, where a molecule is broken down by a solvent, are valuable tools for studying reaction mechanisms. In the case of 4-methylcyclohexylidenemethyl triflate, solvolysis helps us understand the possibility of forming a primary vinyl cation intermediate. By analyzing the stereochemistry (spatial arrangement of atoms) of the resulting 4-methylcycloheptanone, researchers can deduce the pathway of the reaction. [, , ]

Q2: How does the stereochemistry of the 4-methylcycloheptanone product provide evidence against a primary vinyl cation intermediate in the solvolysis of 4-methylcyclohexylidenemethyl triflate?

A2: When (R)-4-methylcyclohexylidenemethyl triflate undergoes solvolysis, the major product is (R)-4-methylcycloheptanone, retaining the starting material's stereochemical purity. [, ] This retention of chirality suggests that the reaction doesn't proceed through a planar, achiral primary vinyl cation. If it did, a racemic mixture (equal amounts of both enantiomers) of 4-methylcycloheptanone would be expected. The observed stereospecificity strongly supports a concerted mechanism involving σ-bond participation, where the rearrangement occurs simultaneously with the departure of the leaving group. [, , ]

Q3: What alternative mechanism is proposed for the formation of 4-methylcycloheptanone from 4-methylcyclohexylidenemethyl triflate, given that a primary vinyl cation is unlikely?

A3: Instead of forming a primary vinyl cation, the solvolysis likely proceeds through a rearrangement where the σ-bond adjacent to the leaving group participates in the departure. This leads to the direct formation of a more stable 5-methylcyclohept-1-enyl cation intermediate. This cation is then trapped by the nucleophilic solvent, yielding the observed 4-methylcycloheptanone product with retained stereochemistry. []

Q4: Besides solvolysis, are there other reactions where 4-methylcyclohexylidenemethyl(aryl)iodonium tetrafluoroborate can act as a precursor to 4-methylcycloheptanone, and what do they reveal about the reaction mechanism?

A4: Yes, reacting 4-methylcyclohexylidenemethyl(aryl)iodonium tetrafluoroborate with nucleophiles like bromide, acetate, and trifluoroacetate in chloroform leads to the formation of substitution products. [] Interestingly, the stereochemistry of these products can vary (inversion or retention) depending on the nucleophile and reaction conditions. This suggests that the mechanism can shift between direct nucleophilic substitution and pathways potentially involving carbene intermediates. These findings highlight the complex reactivity of this system and the influence of reaction conditions on the mechanistic course. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[4-[(4-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B1656748.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(2-ethoxyphenyl)imino-4-oxo-3-(oxolan-2-ylmethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1656752.png)

![2-Hydroxy-N-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide](/img/structure/B1656753.png)

![2-[4-(dimethylamino)phenyl]-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1656757.png)

![1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride](/img/structure/B1656764.png)

![1-Chloro-4-[2-(4-chlorophenyl)sulfanylethylsulfanyl]benzene](/img/structure/B1656765.png)

![4-[3-(4-Aminophenoxy)-2,4,5,6-tetrachlorophenoxy]aniline](/img/structure/B1656769.png)